molecular formula C12H8N2O B12091023 1,10-Phenanthrolin-5-ol CAS No. 92695-51-7

1,10-Phenanthrolin-5-ol

Cat. No.: B12091023
CAS No.: 92695-51-7
M. Wt: 196.20 g/mol
InChI Key: SNBOLBZXDXGTEB-UHFFFAOYSA-N
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Description

1,10-Phenanthrolin-5-ol is a heterocyclic organic compound derived from 1,10-phenanthroline. It is characterized by the presence of a hydroxyl group at the 5th position of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-ol can be synthesized through various methods. One common approach involves the oxidation of 1,10-phenanthroline using an oxidizing agent such as hydrogen peroxide or peroxomonosulfate ion in an acidic medium . The reaction typically requires controlled conditions to ensure the selective formation of the hydroxylated product.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthrolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxomonosulfate ion, acidic medium.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated phenanthroline derivatives.

Scientific Research Applications

1,10-Phenanthrolin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Phenanthrolin-5-ol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound’s interaction with metal ions also influences its photophysical properties, making it useful in various analytical applications.

Biological Activity

1,10-Phenanthrolin-5-ol is a derivative of 1,10-phenanthroline, a well-studied heterocyclic compound known for its biological activities, particularly in coordination with metal ions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its ability to intercalate with DNA and form complexes with various metal ions. This property is crucial for its biological activity, as it allows for interaction with cellular components and modulation of biological processes.

  • DNA Interaction : The primary mechanism of action involves the intercalation between DNA base pairs. This interaction can disrupt normal cellular functions by interfering with replication and transcription processes .
  • Metal Coordination : The ability to coordinate with transition metals enhances the biological activity of this compound. Metal complexes derived from this compound exhibit increased potency against various pathogens and cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that metal complexes of this compound can induce ROS production, leading to oxidative stress in target cells. This mechanism is particularly relevant in cancer therapy, where ROS can trigger apoptosis in malignant cells .

Antimicrobial Activity

This compound and its metal complexes have demonstrated significant antimicrobial properties against a range of pathogens:

PathogenActivity LevelReference
Pseudomonas aeruginosaStrong against resistant strains
Leishmania amazonensisIC50 values: 7.8 nM
Candida albicansModerate

The compound's ability to inhibit biofilm formation and disrupt mature biofilms has been noted as a significant advantage in treating chronic infections .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
A2780 (Ovarian)15.0
HCT116 (Colorectal)12.0
Hep-G2 (Liver)Non-toxic at tested doses

The metal complexes significantly enhance the anticancer activity compared to the free ligand by increasing cellular uptake and promoting apoptosis through ROS generation.

Case Studies

  • In Vivo Efficacy Against Pseudomonas aeruginosa : In a study using Galleria mellonella, metal complexes containing this compound were shown to effectively clear infections caused by resistant strains of Pseudomonas aeruginosa. The treatment not only improved survival rates but also stimulated immune responses .
  • Antileishmanial Activity : The compound was tested against Leishmania species, demonstrating significant morphological changes in parasites and inducing apoptosis-like death through mitochondrial depolarization .

Properties

CAS No.

92695-51-7

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

1,10-phenanthrolin-5-ol

InChI

InChI=1S/C12H8N2O/c15-10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7,15H

InChI Key

SNBOLBZXDXGTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)O

Origin of Product

United States

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